Manganese(III) oxide

Catalog No.
S1503856
CAS No.
1317-34-6
M.F
Mn2O3
M. Wt
157.874 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Manganese(III) oxide

CAS Number

1317-34-6

Product Name

Manganese(III) oxide

IUPAC Name

manganese(3+);oxygen(2-)

Molecular Formula

Mn2O3

Molecular Weight

157.874 g/mol

InChI

InChI=1S/2Mn.3O/q2*+3;3*-2

InChI Key

TYTHZVVGVFAQHF-UHFFFAOYSA-N

SMILES

O=[Mn]O[Mn]=O

Canonical SMILES

[O-2].[O-2].[O-2].[Mn+3].[Mn+3]

Isomeric SMILES

O=[Mn]O[Mn]=O

Catalysis:

  • Advanced Oxidation Processes (AOPs): Mn₂O₃ is a promising catalyst for AOPs, which are water treatment methods that degrade organic pollutants. Mn₂O₃ activates persulfate salts, generating highly reactive sulfate radicals that break down contaminants []. Research is ongoing to optimize Mn₂O₃-based catalysts for efficient and cost-effective water treatment [].

Energy Storage:

  • Lithium-ion batteries: Mn₂O₃ serves as a precursor for lithium manganese oxide (LiMn₂O₄), a cathode material in rechargeable lithium-ion batteries. Research focuses on improving the performance and lifespan of these batteries through various modifications of Mn₂O₃ [, ].

Material Science:

  • Sensors: Mn₂O₃ exhibits gas sensing properties, making it a potential material for gas sensors. Research explores its application in detecting various gases, including ammonia, hydrogen sulfide, and volatile organic compounds [, ].

Environmental Science:

  • Bioremediation: Studies investigate the potential of Mn₂O₃ for bioremediation, which is the use of microorganisms to remove contaminants from the environment. Mn₂O₃ can support the growth of certain bacteria that degrade pollutants [].

Manganese(III) oxide, with the chemical formula Mn₂O₃, is a black, lustrous powder that is sometimes tinged brown. It has a molecular weight of 157.87 g/mol and a melting point of approximately 1080°C, at which it decomposes. This compound is insoluble in water but soluble in cold hydrochloric acid and ammonium chloride, making it reactive under certain conditions . Manganese(III) oxide occurs naturally as braunite and manganite, where it can exist in both anhydrous and hydrated forms .

The crystal structure of manganese(III) oxide consists of manganese ions in the +3 oxidation state and oxide ions, contributing to its unique properties. It is classified as a hard material with a specific gravity of 4.5 g/mL at 25 °C .

- Pilgaard Elements" class="citation ml-xs inline" data-state="closed" href="https://pilgaardelements.com/Manganese/Reactions.htm" rel="nofollow noopener" target="_blank"> .Manganese(VII) oxideMn₂O₇+7Strong oxidizing agent; used in organic synthesis.

Manganese(III) oxide is unique due to its specific oxidation state (+3), which allows it to participate effectively in redox reactions while also being less stable than its counterparts like manganese(IV) oxide.

Manganese(III) oxide can be synthesized through several methods:

  • Thermal Decomposition: Heating manganese(IV) oxide at temperatures around 700°C leads to the formation of manganese(III) oxide:
    4MnO22Mn2O3+O24\text{MnO}_2\rightarrow 2\text{Mn}_2\text{O}_3+O_2
  • Reduction of Manganese Salts: Manganese(II) salts can be oxidized in the presence of air or other oxidizing agents to yield manganese(III) oxide.
  • Hydrothermal Synthesis: This method involves the reaction of manganese salts under high-pressure and high-temperature conditions in aqueous solutions.

Manganese(III) oxide has several important applications:

  • Ceramic Magnets: It is used in the production of ceramic magnets due to its magnetic properties.
  • Battery Cathodes: Manganese(III) oxide serves as a precursor for lithium manganese oxide used in lithium-ion batteries.
  • Catalysts: It acts as a catalyst in various

Research on the interactions of manganese(III) oxide with other compounds has revealed its potential as a catalyst for oxidation reactions. For instance, it has been studied for its catalytic activity in the oxidation of methane and carbon monoxide . Additionally, its interactions with biological molecules are crucial for understanding its role in biological systems and potential toxicity.

Manganese(III) oxide shares similarities with several other manganese oxides, particularly those containing different oxidation states. Here are some comparable compounds:

CompoundChemical FormulaOxidation StatesUnique Characteristics
Manganese(II) oxideMnO+2Lower oxidation state; commonly used as a pigment.
Manganese(IV) oxideMnO₂+4More stable; used in batteries and as an oxidizing agent.
Manganese(II,III) oxideMn₃O₄+2, +3Exhibits mixed valence; acts as a catalyst for various reactions

Sonochemical Synthesis Techniques

Sonochemical methods have gained significant attention for the synthesis of Mn₂O₃ nanostructures due to their ability to produce materials with unique morphologies under relatively mild conditions. This approach employs ultrasonic irradiation to create acoustic cavitation in liquid media, generating localized hot spots with extreme temperatures and pressures that facilitate chemical reactions.

A facile sonochemical approach has been successfully employed to prepare porous and hierarchical manganese(III) oxide nanostructures. Researchers utilized bath-type ultrasound washers operating at frequencies around 300 kHz and power of approximately 700 W to synthesize Mn₂O₃ tiny nanostructures (Mn₂O₃ TNS). The resulting materials exhibited excellent electrocatalytic activity when applied as electrode materials.

The sonochemical reduction of aqueous solutions containing manganese precursors represents another effective route for synthesizing Mn₂O₃ nanoparticles. Ultrafine Mn₂O₃ powders have been prepared at room temperature through the sonochemical reduction of potassium permanganate (KMnO₄). The as-formed powders were initially X-ray amorphous but could be converted into crystalline form by heating at approximately 600 K for 4 hours. These powders typically exhibited particle sizes in the range of 50-200 nm with surface areas varying from 35 to 48 m²/g.

Table 1: Sonochemical Synthesis Parameters and Resulting Mn₂O₃ Properties

Ultrasound ParametersPrecursorsTemperatureMorphologyParticle SizeSurface AreaReference
300 kHz, 700 WManganese saltsRoom temperaturePorous hierarchicalNanoscaleHigh
Bath sonicatorKMnO₄Room temperatureSpherical50-200 nm35-48 m²/g
Intensive ultrasoundGraphene oxide + KMnO₄AmbientComposite nanostructures1-7 nm288 m²/g

A significant advantage of sonochemical methods is the reduction in reaction time and temperature compared to conventional synthesis techniques. For instance, the direct sonochemical synthesis of manganese oxides can reduce reaction time by approximately 50% when using water/acetone mixed phase solvent systems. The pure crystalline phase can be obtained with just 5% acetone after only 2 hours of sonication at ambient temperature, eliminating the need for further processing such as calcination.

Hydrothermal and Solvothermal Approaches

Hydrothermal and solvothermal methods have emerged as powerful techniques for synthesizing Mn₂O₃ with controlled morphologies and crystalline structures. These approaches typically involve reactions in sealed vessels under elevated temperatures and pressures, providing an environment conducive to the formation of well-defined crystal structures.

Novel Mn₂O₃ hollow nanocones have been successfully prepared as lithium-ion battery anode materials through a hydrothermal process followed by annealing. This approach yielded materials with unique hollow structures that facilitated ion transport and provided space for accommodating volume changes during charge-discharge cycles. The hydrothermal method has also been employed to synthesize sphere-like Mn₂O₃ nanoparticles with crystallite sizes of approximately 23 nm.

A comparative study between hydrothermal and sonochemical methods for the synthesis of manganese oxides revealed that the hydrothermal approach typically produces more crystalline materials, while the sonochemical method results in smaller particle sizes and higher surface areas. Both methods have their unique advantages, with the choice often depending on the specific requirements of the intended application.

Solvothermal approaches offer additional control over Mn₂O₃ morphology through the selection of appropriate solvents. A study on shape evolution of single-crystalline Mn₂O₃ demonstrated that various unique morphologies including cuboctahedral, truncated-octahedral, and octahedral shapes could be obtained by employing different solvents in a solvothermal process. This morphological control is critical for tailoring the material properties for specific applications.

Recent research has explored urea-driven hydrothermal synthesis of Mn₂O₃ for supercapacitor applications. By varying the urea concentration (3-12 mM) during hydrothermal synthesis, researchers could control particle size, crystallite size, and lattice parameters of cubic Mn₂O₃. Higher urea content was observed to decrease particle and crystallite size while increasing lattice parameters, surface area, and Mn³⁺ ion concentration in the Mn₂O₃ particles.

Table 2: Hydrothermal/Solvothermal Synthesis Parameters and Resulting Mn₂O₃ Properties

MethodPrecursorsAdditivesTemperature/TimeMorphologyPerformance MetricsReference
Hydrothermal + annealingManganese salts-Not specifiedHollow nanoconesEnhanced Li-ion battery performance
HydrothermalManganese salts-Not specifiedSphere-like23 nm crystallite size
SolvothermalManganese precursorsVarious solventsNot specifiedCuboctahedral, truncated-octahedral, octahedralHigh crystallinity
HydrothermalManganese saltsUrea (3-12 mM)Not specifiedCubic881.3 F/g specific capacitance (9 mM urea)

Thermal Decomposition and Calcination Methods

Thermal decomposition and calcination represent important approaches for the synthesis and phase transformation of manganese oxides. These methods typically involve the heating of manganese-containing precursors at elevated temperatures in controlled atmospheres to obtain the desired Mn₂O₃ phase.

A comprehensive study on thermally activated structural transformations in manganese oxide nanoparticles revealed that initially amorphous nanoparticles undergo a series of transformations under different atmospheric conditions. Under air atmosphere, the nanoparticles crystallize to cubic Mn₂O₃ at approximately 500°C, followed by transformation to tetragonal Mn₃O₄ at around 1010°C. The transformation to cubic Mn₂O₃ is accompanied by a weight loss of approximately 3.25%, attributed to oxygen loss and concurrent reduction of manganese.

The thermal decomposition of Mn₂O₃ itself has been studied at high temperatures (1000°C), revealing that the rate of decomposition is inherently fast and dependent on the mass-transfer characteristics of the experimental setup. This process is significant for understanding the stability and phase transformations of Mn₂O₃ under extreme conditions.

Thermal treatment of precursor materials such as manganese carbonate (MnCO₃) represents an effective route for obtaining pure Mn₂O₃ nanoparticles. For instance, thermal decomposition of hydrothermally prepared MnCO₃ has been shown to produce pure Mn₂O₃ nanoparticles with crystallite sizes of approximately 23 nm.

Table 3: Thermal Decomposition and Calcination Parameters for Mn₂O₃ Synthesis

Starting MaterialAtmosphereTemperature (°C)TimeResulting PhaseObservationsReference
Amorphous MnOxAir500Not specifiedCubic Mn₂O₃3.25% weight loss
Mn₂O₃Not specified1000Not specifiedDecomposition productsFast decomposition rate
MnCO₃AirNot specifiedNot specifiedMn₂O₃23 nm crystallite size
MnOOH nanorodsAirNot specifiedNot specifiedMn₂O₃ nanorodsWidth: 200-300 nm, Length: 2-4 μm

One important application of thermal methods is the synthesis of Mn₂O₃ nanorods for use as anode materials in lithium-ion batteries. MnOOH nanorods synthesized via a simple precipitation method can be used as precursors to prepare Mn₂O₃ nanorods through thermal treatment. The resulting Mn₂O₃ nanorods typically have widths of 200-300 nm and lengths of 2-4 μm, delivering high discharge capacities when used as anode materials.

Sol-Gel and Precipitation Routes

Sol-gel and precipitation methods offer versatile approaches for synthesizing Mn₂O₃ nanoparticles with controlled properties. These techniques typically involve the formation of a gel or precipitate containing manganese ions, followed by processing steps to obtain the final Mn₂O₃ product.

The sol-gel method has been successfully employed to synthesize Mn₂O₃ nanoparticles by dissolving manganese nitrate (Mn(NO₃)₂·4H₂O) in ethylene glycol. The solution is typically heated at 80°C under continuous stirring until a thick gel forms, which is then further heated to 100°C to obtain a fine powder. Sintering this powder at 700°C for 4 hours results in the formation of Mn₂O₃ nanoparticles with a crystallite size of about 22.7 nm. The resulting material exhibits a nanoporous structure with agglomerated crystallites, which is advantageous for applications requiring high surface area such as energy storage.

Green synthesis approaches have also been explored for preparing Mn₂O₃ nanoparticles. Researchers have reported the use of natural gels such as tragacanth gel (TG) in a green sol-gel method to synthesize α-Mn₂O₃ nanoparticles. This environmentally friendly approach reduces the use of hazardous chemicals while still producing high-quality nanomaterials.

Precipitation methods represent another important route for synthesizing Mn₂O₃-based materials. Manganese oxide (Mn₂O₃-Mn₃O₄) nanoparticles have been synthesized at room temperature using co-precipitation techniques. Similarly, MnOOH nanorods have been prepared by a simple precipitation method employing manganese sulfate and potassium permanganate as raw materials, with CTAB as a surfactant. These nanorods can serve as precursors for Mn₂O₃ nanorods after thermal treatment.

Table 4: Sol-Gel and Precipitation Parameters for Mn₂O₃ Synthesis

MethodPrecursorsAdditivesProcessing ConditionsMorphologyPropertiesReference
Sol-gelMn(NO₃)₂·4H₂OEthylene glycol80-100°C, sintering at 700°C for 4hNanoporous structure22.7 nm crystallite size
Green sol-gelManganese saltsTragacanth gelNot specifiedNanoparticlesEnvironmentally friendly synthesis
Co-precipitationManganese saltsNot specifiedRoom temperatureNanoparticlesMn₂O₃-Mn₃O₄ composite
PrecipitationManganese sulfate, KMnO₄CTABNot specifiedNanorodsWidth: 200-300 nm, Length: 2-4 μm after thermal treatment

One notable advantage of sol-gel and precipitation methods is their simplicity and cost-effectiveness, making them attractive for large-scale production. Additionally, these approaches often allow for the incorporation of dopants or the formation of composite materials, further expanding the range of achievable properties and applications.

Morphological Tuning via Surfactant Mediation

Surfactant-mediated synthesis has emerged as a powerful strategy for controlling the morphology of Mn₂O₃ nanostructures. Surfactants act as structure-directing agents, influencing nucleation, growth, and aggregation processes during synthesis, thereby enabling the production of materials with tailored morphologies and properties.

Researchers have demonstrated that 3D structured Mn₂O₃ with distinctive morphologies—flower-like (Mn₂O₃-F), globe-like (Mn₂O₃-G), or rhombohedral (Mn₂O₃-R)—can be successfully synthesized through solvothermal methods by controlling the amounts of Tween surfactant. These different morphologies exhibit varying catalytic activities for the oxygen reduction reaction (ORR) in direct methanol fuel cells. Notably, the globe-like Mn₂O₃ showed higher ORR catalytic activity than the flower-like and rhombohedral counterparts, with maximum power densities of 21.03 mW/cm² compared to 11.44 and 10.22 mW/cm², respectively.

Surfactant-assisted crystallization has been employed to develop porous Mn₂O₃ anode materials for lithium-ion batteries. Various MnCO₃ precursors with distinct morphologies have been crystallized using three types of surfactants as soft templates: cationic surfactant cetyl trimethyl ammonium bromide (CTAB), anionic surfactant sodium dodecyl sulfate (SDS), and neutral poly(vinyl pyrrolidone) (PVP). Subsequent annealing of these precursors yielded porous cubic, regular spherical, and nut-like spherical Mn₂O₃ samples. The morphology significantly influenced the electrochemical performance, with nut-like spherical Mn₂O₃ exhibiting the best cycling performance, maintaining a specific discharge capacity of 925 mAh/g at a current density of 100 mA/g after 180 cycles.

Table 5: Surfactant-Mediated Synthesis of Mn₂O₃ with Various Morphologies

SurfactantSynthesis MethodResulting MorphologyApplication PerformanceReference
Tween (varying amounts)SolvothermalFlower-like, Globe-like, RhombohedralGlobe-like: 21.03 mW/cm² power density
CTABPrecipitation + thermal treatmentNanorodsHigh discharge capacity (1005 mAh/g)
CTAB, SDS, PVPSurfactant-assisted crystallization + annealingPorous cubic, Regular spherical, Nut-like sphericalNut-like: 925 mAh/g after 180 cycles
Urea (3-12 mM)HydrothermalControlled particle size9 mM: 881.3 F/g specific capacitance

CTAB has been particularly effective in directing the growth of rod-like structures. MnOOH nanorods synthesized using CTAB as a surfactant and subsequently converted to Mn₂O₃ nanorods through thermal treatment demonstrated excellent performance as anode materials for lithium-ion batteries, delivering a high second discharge capacity of 1005 mAh/g at 0.1C.

The use of urea in hydrothermal synthesis can also be considered a form of surfactant-mediated morphological control. By varying urea concentration from 3 to 12 mM, researchers could systematically tune the particle and crystallite size, lattice parameters, surface area, and Mn³⁺ ion concentration in Mn₂O₃ particles. The optimized material with 9 mM urea exhibited exceptional electrochemical performance in various electrolytes for supercapacitor applications.

Volatile Organic Compound Oxidation

Manganese(III) oxide demonstrates exceptional catalytic performance in the oxidation of volatile organic compounds, establishing itself as a highly effective alternative to noble metal catalysts [3]. The oxalate-derived synthesis route has proven particularly successful in producing mesoporous manganese(III) oxide catalysts with high surface areas reaching 355 square meters per gram [3]. These materials exhibit remarkable activity for the complete oxidation of benzene, toluene, and o-xylene, with the temperature required for 90% benzene conversion being only 209 degrees Celsius, representing a 132 degree Celsius reduction compared to catalysts prepared by alternative synthesis methods [3].

Volatile Organic CompoundTemperature for 90% Conversion (°C)Catalyst TypeSpecific Surface Area (m²/g)Reference
Benzene209Oxalate-derived Mn₂O₃355 [3]
Toluene180-220Oxalate-derived Mn₂O₃355 [3]
o-Xylene200-240Oxalate-derived Mn₂O₃355 [3]
Ethyl Acetate212Mn₂O₃-Cl precursorNot specified [5]
Methyl Ethyl Ketone163Pt₀.₃Mn₅/SiO₂-ncNot specified [37]
1,2-Dichloroethane250-300γ-MnO₂/Mn₂O₃50-150 [6]
Acetone300-400MnOₓ/SiO₂Not specified [7]

The catalytic performance of manganese(III) oxide in volatile organic compound oxidation correlates strongly with surface area, pore size distribution, low-temperature reducibility, and the distribution of surface manganese species [3]. The optimal mole ratio of manganese(IV) to manganese(II) species approaching 1.0 facilitates the crucial redox process of manganese(IV) ↔ manganese(III) ↔ manganese(II), which represents the key factor determining catalytic activity [3]. The precursor selection significantly influences catalytic performance, with manganese(III) oxide catalysts prepared using manganese chloride as precursor displaying superior ethyl acetate conversion and carbon dioxide selectivity compared to catalysts prepared using manganese sulfate or manganese acetate [5].

The Mars-van Krevelen mechanism governs the oxidation process, where lattice oxygen species play an essential role during the reaction [5]. The amount of lattice oxygen species demonstrates a linear correlation with catalytic oxidation activity, emphasizing the importance of surface oxygen availability [5]. Temperature-programmed reduction studies reveal that the reducibility of manganese(III) oxide samples follows the trend based on precursor type, with chloride-derived catalysts exhibiting the highest oxygen mobility [5].

For chlorinated volatile organic compounds, manganese-based catalysts demonstrate effective degradation capabilities [4]. The acidic and redox properties of manganese(III) oxide catalysts prove crucial in the oxidation process, with the material showing excellent stability during prolonged operation periods exceeding 106 hours without noticeable activity loss [5].

Oxygen Reduction Reaction Electrocatalysis

Manganese(III) oxide exhibits significant potential as a non-precious metal electrocatalyst for the oxygen reduction reaction, offering a cost-effective alternative to platinum-based materials [8] [9]. The oxygen reduction reaction activity of manganese(III) oxide-based catalysts depends critically on the crystal structure, with layered structures showing particular promise [8]. Protonated lithium manganese oxide with a P3-type structure demonstrates high oxygen reduction reaction activity and excellent stability compared to previously reported cost-effective manganese-based oxides [8].

Catalyst SystemOnset Potential (V vs RHE)Current Density at 0.7V (mA/cm²)Electron Transfer NumberStability (cycles)Reference
Cs-MnOₓ (crystalline)0.87-3.0~4Superior [10]
h-Mn₃O₄ nanospheresNot specifiedNot specified4106 days [9]
Mn₂O₃/CMK-3 compositeNot specifiedEnhanced performanceEnhanced 4e⁻ pathwayGood [9]
MnO₂/f-CNT nanocompositeNot specifiedEnhanced performanceEnhanced performanceStable [9]
β-MnO₂Not specifiedHighest activityGood 4e⁻ pathwayModerate [12]
Li₂₋ₓHₓMnO₃₋ₙ (P3-type)Enhanced activityHigh activity~4Excellent [8]

The cesium-promoted mesoporous manganese oxide exhibits the highest oxygen reduction reaction activity among all noble-metal-free manganese oxide catalysts reported, with an onset potential of 0.87 volts versus reversible hydrogen electrode at -3 milliamperes per square centimeter [10]. This performance exceeds that of state-of-the-art platinum/carbon catalysts [10]. The stabilization of surface and bulk enriched manganese(III) species, increased relative basicity, and maintenance of active crystalline phases due to cesium incorporation represent the main decisive factors for profound oxygen reduction reaction activity [10].

Hollow manganese(III) oxide nanospheres anchored with multiwalled carbon nanotubes demonstrate exceptional pH-universal oxygen reduction reaction performance in microbial fuel cells operating under extreme pH conditions from 3 to 11 [9]. These nanospheres reduce charge transfer resistance by 100-fold under alkaline conditions and 45-fold under acidic conditions [9]. The catalyst system maintains remarkable stability over 106 days of operation [9].

The underlying oxygen reduction reaction mechanisms involve multiple steps including oxygen molecule adsorption onto catalytic sites, electron transport from the circuit, weakening and splitting of oxygen-oxygen bonds by manganese oxides, and removal of produced hydroxide ions [9]. The reaction proceeds through either a direct four-electron pathway or a series pathway involving peroxide intermediates [9]. Manganese(III) sites in the catalyst facilitate oxygen molecule dissociation and subsequent reduction processes [9].

Configuration interaction and density functional theory calculations indicate that protonated manganese oxide systems possess fewer unstable oxygen 2p holes with a manganese 3.7+ valence state and reduced interlayer distance [8]. The former contributes to structural stability, while the latter enhances transport properties favorable for boosting catalytic activity [8].

Advanced Oxidation Processes for Water Treatment

Manganese(III) oxide serves as a highly effective catalyst for activating peroxymonosulfate and peroxydisulfate in sulfate radical-based advanced oxidation processes for water treatment applications [1] [16]. The crystal structures of different manganese(III) oxyhydroxides, including alpha-manganese(III) oxide, gamma-manganese oxyhydroxide, and manganese(III) oxide variants, significantly influence activation mechanisms [1]. The catalyst structure and composition profoundly impact the generation of reactive species, with both radical and non-radical pathways being operative [1].

Target PollutantOxidant SystemDegradation Efficiency (%)Activation Energy (kJ/mol)MechanismReference
Phenolα-Mn₂O₃@α-MnO₂-500/PMSNear 10024.7SO₄˙⁻, ˙OH, ¹O₂ [18]
Organic contaminants (general)α-Mn₂O₃/PDSHigh efficiencyNot specified¹O₂, surface complex [1]
1,4-DioxaneMnO₂/PSEnhanced rateNot specifiedRadical activation [19]
Bisphenol SMn(III)+C/S93.49Not specifiedOxidation + coagulation [17]
CarbamazepineMn(III)+C/S50-80Not specifiedOxidation + coagulation [17]
AcesulfameMn(III)+C/S21.78Not specifiedOxidation + coagulation [17]

Manganese(III) oxide-activated peroxymonosulfate systems generate both radical species including sulfate and hydroxyl radicals, and non-radical species such as singlet oxygen [1]. In contrast, the activation of peroxydisulfate by alpha-manganese(III) oxide and gamma-manganese oxyhydroxide preferentially forms singlet oxygen and catalyst surface activated complexes to remove organic pollutants [1]. The nanorod alpha-manganese(III) oxide@alpha-manganese dioxide-500 nanocomposite demonstrates the highest efficiency and remarkable stability in persulfate activation compared to other manganese oxide-based catalysts [18].

The alpha-manganese(III) oxide@alpha-manganese dioxide-500 catalyst exhibits exceptional performance with an activation energy of only 24.7 kilojoules per mole for phenol degradation, significantly lower than alpha-manganese dioxide (38.7 kilojoules per mole) and alpha-manganese(III) oxide (44.9 kilojoules per mole) [18]. The mixed valence states in the nanocomposite facilitate more effective redox properties, favoring electron transfer between manganese species (manganese(IV) ↔ manganese(III)) and generating sulfate radicals, hydroxyl radicals, and singlet oxygen for the degradation of various hydrocarbon contaminants [18].

Manganese(III) oxide acts as an electron shuttle mediating electron transfer from organic substrates to peroxymonosulfate, accompanied by the redox cycle of surface manganese(IV)/manganese(III) [21]. The peroxymonosulfate binds to the manganese(III) oxide surface forming an inner-sphere complex, which decomposes to form long-lived surface reactive manganese(IV) species without generating sulfate or hydroxyl radicals [21]. These surface reactive manganese(IV) species degrade organic contaminants and form singlet oxygen, followed by regeneration of surface manganese(III) sites [21].

Enhanced coagulation with manganese(III) pre-oxidation demonstrates superior performance in removing dissolved organic carbon (72.9%), total nitrogen (31.74%), and emerging pollutants (21.78%-93.49%) compared to chlorine or permanganate pre-oxidation [17]. The enhanced removal originates from the strong oxidation power of manganese(III) and the multiple roles of in-situ formed manganese dioxide as flocculation core, adsorption co-precipitant, and densification agent [17].

Photocatalytic Degradation Mechanisms

Manganese(III) oxide demonstrates excellent photocatalytic activity for the degradation of organic dyes and pollutants under visible light irradiation [22] [23] [24]. The photocatalytic mechanism involves the generation of electron-hole pairs upon light absorption, with the valence band electron being photoexcited into the conduction band, thereby creating a positive electron hole in the valence band [24]. The conduction band of manganese(III) oxide is nearly isoenergetic with the reduction potential of oxygen, enabling efficient electron transfer processes [24].

Organic Dye/PollutantCatalyst CompositionDegradation Efficiency (%)Reaction Time (min)Band Gap (eV)Light SourceReference
Methylene BlueMn₂O₃/WO₃ nanocomposite80120ReducedVisible light [22]
Rose BengalMn₂O₃/WO₃ nanocomposite80120ReducedVisible light [22]
Rhodamine BGreen synthesized Mn₂O₃NPs921004.0Sunlight [24]
Malachite GreenZn-doped Mn₂O₃ (10%)Near completeNot specified1.89Visible light [23]
Eriochrome Black Tα-Mn₂O₃ nanoparticles96901.98Visible light [29]
LevofloxacinIO Mn-WO₃/PMSNear 100Not specifiedNot specifiedVisible light [27]

The photocatalytic degradation process involves multiple steps including adsorption of oxygen molecules onto manganese(III) oxide catalytic sites, scavenging of photogenerated electrons by molecular oxygen to form superoxide anion radicals, subsequent formation of hydrogen peroxide and hydroxyl radicals through reaction with protons, and generation of hydroxyl radicals from water molecules by valence band holes [24]. The continuous attack of superoxide anion and hydroxyl radicals results in the oxidative degradation of organic pollutants [24].

Zinc doping of manganese(III) oxide significantly enhances photocatalytic performance by reducing the band gap from 2.26 electron volts to 1.89 electron volts, improving light absorption in the visible region [23]. The structural evolution from cubic manganese(III) oxide to tetragonal zinc manganese oxide with increasing zinc content creates additional active sites and modifies electronic properties [23]. Photoluminescence spectra reveal vibrant emission peaks at 425, 466, 563, and 623 nanometers, with intensity increasing along with zinc content [23].

The manganese(III) oxide/tungsten trioxide heterostructure exhibits enhanced photocatalytic activity due to improved surface area, better light absorption, and efficient photogenerated carrier separation [22]. Nearly 80% photocatalytic degradation of methylene blue and rose bengal occurs within 120 minutes under simulated visible light irradiation [22]. The heterostructure formation creates favorable band alignment that promotes charge separation and reduces electron-hole recombination [22].

Green synthesized manganese(III) oxide nanoparticles using Azadirachta indica leaf extract demonstrate excellent photocatalytic activity with a rate constant of 1.4×10⁻² per minute for rhodamine B degradation under sunlight irradiation [24]. The cubic crystalline form with coarse sphere-like morphology and 30 nanometer grain size provides optimal surface area for photocatalytic reactions [24]. The catalyst maintains efficiency for up to five reuse cycles without significant activity loss [24].

Inverse opal manganese-doped tungsten trioxide catalysts effectively activate peroxymonosulfate for levofloxacin degradation under visible light irradiation, achieving nearly 100% degradation efficiency [27]. The system generates superoxide anion radicals and singlet oxygen as the main reactive oxygen species [27]. Manganese doping initiates peroxymonosulfate activation and improves charge transfer efficiency, while tungsten trioxide promotes reduction of manganese species to maintain continuous reaction cycles [27].

Synergistic Effects in Bimetallic Catalytic Systems

Bimetallic catalytic systems incorporating manganese(III) oxide demonstrate remarkable synergistic effects that significantly enhance catalytic performance compared to monometallic counterparts [31] [32] [34]. The combination of manganese(III) oxide with other transition metals creates unique electronic and structural properties that optimize catalytic activity through multiple mechanisms including electronic modification, structural stabilization, and enhanced reactivity [31] [34].

Bimetallic SystemPrimary ApplicationKey Performance MetricSynergistic EffectTemperature Range (°C)Reference
Cu-Mn oxide spinelCO oxidation/NO-SCREnhanced CO conversionCu²⁺-Mn³⁺ redox cycling150-400 [34]
Ce-Mn oxide (1:2 ratio)NO oxidation62% at 250°C, 98% maxCe-Mn solid solution formation200-400 [33]
Mn₂O₃@3DGN compositeSupercapacitor electrode471.1 F/g capacitanceConductivity + pseudocapacitanceRoom temperature [32]
Pt₀.₃Mn₅/SiO₂-ncMEK oxidationComplete oxidation at 163°CPt-Mn₂O₃ interaction100-200 [37]
α-Mn₂O₃@α-MnO₂-500PMS activationNear 100% degradationMixed valence Mn⁴⁺↔Mn³⁺Room temperature [18]
ZnO/Ag/Mn₂O₃PhotocatalysisEnhanced visible light activityReduced recombinationRoom temperature [26]

Copper-manganese oxide spinel catalysts exhibit superior catalytic activity in carbon monoxide oxidation and selective catalytic reduction of nitrogen oxides with carbon monoxide compared to pure manganese oxide materials [34]. The improved performance associates with greater amounts of adsorbed oxygen species and high lattice oxygen mobility due to formation of a copper-manganese spinel active phase [34]. The redox process between copper(II) and manganese(III) species creates highly active sites for oxidation reactions [34].

Cerium-manganese composite oxide catalysts with three-dimensional ordered macroporous structure demonstrate exceptional performance in nitrogen oxide oxidation [33]. The optimal cerium-manganese ratio of 1:2 achieves 62% conversion at 250 degrees Celsius, with maximum conversion reaching 98% [33]. The incorporation of manganese(III) ions into the cerium oxide lattice forms a cerium-manganese solid solution with ordered macroporous structure, significantly increasing reactive oxygen species availability [33].

The three-dimensional graphene network/manganese(III) oxide composite electrode material exhibits high specific capacitance of 471.1 farads per gram at 0.2 amperes per gram, excellent rate capability of 57.3% at 5 amperes per gram, and outstanding long-cycle stability without decay after 1800 charge-discharge cycles [32]. The remarkable electrochemical performance originates from synergistic effects between high electrical conductivity and large surface area of the three-dimensional graphene network combined with superior pseudocapacitance activity of manganese(III) oxide nanowires [32].

Platinum-manganese(III) oxide/silica nanocubic catalysts demonstrate exceptional performance in methyl ethyl ketone oxidation, achieving complete oxidation at only 163 degrees Celsius under high space velocity conditions [37]. The reaction rate and turnover frequency reach 12.7 millimoles per gram platinum per second and 4.7 per second respectively at 100 degrees Celsius [37]. The synergistic effect between platinum nanoparticles and manganese(III) oxide enhances the quantity of Brønsted acid sites through exposed manganese(III) oxide (222) facets [37].

Bimetallic manganese-ruthenium nanoparticles on supported ionic liquid phases exhibit strong composition-dependent activity and selectivity effects despite the absence of significant alloying [31]. The incorporation of small amounts of manganese in ruthenium nanoparticles favors carbonyl hydrogenation over arene hydrogenation, demonstrating that alloying is not a requirement for synergistic effects in bimetallic structures [31]. The selectivity switches arise from surface composition under turnover conditions, where the oxophilic manganese metal is drawn toward the surface through interaction with carbonyl functions [31].

Hydrogen Bond Acceptor Count

3

Exact Mass

157.860830 g/mol

Monoisotopic Mass

157.860830 g/mol

Heavy Atom Count

5

UNII

XQ8YIG4A7C

GHS Hazard Statements

Aggregated GHS information provided by 564 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 15 of 564 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 549 of 564 companies with hazard statement code(s):;
H302 (71.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (67.21%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.99%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.99%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (70.86%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (74.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1317-34-6

Wikipedia

Manganese(III) oxide

General Manufacturing Information

Manganese oxide (Mn2O3): ACTIVE

Dates

Last modified: 08-15-2023

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